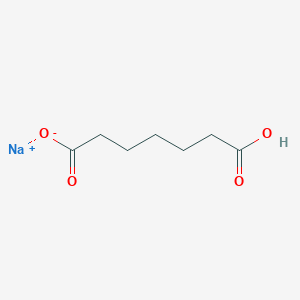

Monosodium pimelate

説明

Monosodium pimelate is the sodium salt of pimelic acid (heptanedioic acid), a seven-carbon dicarboxylic acid with the chemical formula HOOC-(CH₂)₅-COONa. It is synthesized through the neutralization of pimelic acid with sodium hydroxide. Pimelic acid and its derivatives are critical in biological and industrial contexts, particularly in biotin biosynthesis and polymer chemistry. Monosodium pimelate has been utilized in organic synthesis, such as in the condensation reactions to produce protected hemipimelates for pharmaceutical intermediates . Its role in microbial metabolism, particularly in gut microbiota, has also been explored, where pimelate serves as a precursor for biotin synthesis .

特性

CAS番号 |

6142-21-8 |

|---|---|

分子式 |

C7H11NaO4 |

分子量 |

182.15 g/mol |

IUPAC名 |

sodium;7-hydroxy-7-oxoheptanoate |

InChI |

InChI=1S/C7H12O4.Na/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+1/p-1 |

InChIキー |

UJAXDXQEWRJGKO-UHFFFAOYSA-M |

正規SMILES |

C(CCC(=O)O)CCC(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Monosodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain monosodium pimelate in solid form.

Industrial Production Methods: Industrial production of monosodium pimelate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve efficient production.

化学反応の分析

Types of Reactions: Monosodium pimelate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pimelic acid derivatives.

Reduction: Reduction reactions can convert it back to pimelic acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different pimelate salts.

Major Products: The major products formed from these reactions include various pimelate derivatives, which can be used in further chemical synthesis or as intermediates in biochemical pathways.

科学的研究の応用

Monosodium pimelate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of biotin (vitamin B7), which is essential for various metabolic processes.

Biology: It plays a role in the biosynthesis of biotin in microorganisms and plants.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.

Industry: It is used in the production of biotin supplements and as an intermediate in the synthesis of other chemicals.

作用機序

Monosodium pimelate exerts its effects primarily through its role in the biosynthesis of biotin. It serves as a precursor in the biotin synthesis pathway, where it undergoes enzymatic transformations to form biotin. The key enzymes involved in this pathway include pimeloyl-CoA synthetase and biotin synthase. These enzymes facilitate the conversion of monosodium pimelate into biotin, which is then utilized in various metabolic processes.

類似化合物との比較

Table 1: Structural Properties of Pimelate Salts

| Compound | Metal Ion | Crystal System | Key Applications |

|---|---|---|---|

| Monosodium pimelate | Na⁺ | Not reported | Organic synthesis, biotin precursors |

| Calcium pimelate | Ca²⁺ | Presumed monoclinic | β-nucleating agent for polypropylene |

| Barium pimelate | Ba²⁺ | Monoclinic | Structural model for XRD studies |

| Strontium pimelate | Sr²⁺ | Monoclinic | Isotypic reference for crystallography |

Functional Comparison in Polymer Chemistry

Monosodium pimelate differs functionally from calcium pimelate, a well-known β-nucleating agent for polypropylene. Key distinctions include:

- Nucleation Efficiency: Calcium pimelate induces β-crystalline phases in polypropylene due to its (001) spacing (11–13 Å), which matches the helical arrangement of β-polypropylene.

- Chain Length Dependency : Dicarboxylic acids with 5–8 carbons (e.g., pimelic acid, C7) exhibit optimal nucleation efficiency. However, the metal ion (Na⁺ vs. Ca²⁺) critically influences compatibility with polymer matrices .

Pharmacological Relevance

Monosodium pimelate is structurally analogous to pharmaceutical salts like solifenacin pimelate, which are used to improve drug solubility and stability. Comparisons include:

- Drug Formulations: While solifenacin pimelate is a therapeutic salt, monosodium pimelate is primarily a synthetic intermediate. Adipate and maleate salts of solifenacin demonstrate that anion choice (e.g., pimelate vs. adipate) impacts pharmacokinetics .

- Binding Affinity : Unlike shorter dicarboxylates (e.g., succinate, C4), pimelate (C7) shows negligible binding to transporters like VcINDY, highlighting chain-length-dependent interactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。